Cas no 2639428-22-9 (tert-butyl N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-N-(2-hydroxyphenyl)carbamate)

tert-butyl N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-N-(2-hydroxyphenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2639428-22-9
- tert-butyl N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-hydroxyphenyl)carbamate
- EN300-28229655
- tert-butyl N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-N-(2-hydroxyphenyl)carbamate
-
- インチ: 1S/C18H25N3O3/c1-6-20-11-14(13(2)19-20)12-21(17(23)24-18(3,4)5)15-9-7-8-10-16(15)22/h7-11,22H,6,12H2,1-5H3
- InChIKey: BZOBUENXOKATGJ-UHFFFAOYSA-N
- SMILES: O(C(N(C1C=CC=CC=1O)CC1=CN(CC)N=C1C)=O)C(C)(C)C
計算された属性
- 精确分子量: 331.18959167g/mol
- 同位素质量: 331.18959167g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 424
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 67.6Ų
tert-butyl N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-N-(2-hydroxyphenyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28229655-1g |
tert-butyl N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-hydroxyphenyl)carbamate |
2639428-22-9 | 1g |
$871.0 | 2023-09-09 | ||
Enamine | EN300-28229655-5g |
tert-butyl N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-hydroxyphenyl)carbamate |
2639428-22-9 | 5g |
$2525.0 | 2023-09-09 | ||
Enamine | EN300-28229655-0.1g |
tert-butyl N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-hydroxyphenyl)carbamate |
2639428-22-9 | 95.0% | 0.1g |
$767.0 | 2025-03-19 | |
Enamine | EN300-28229655-10g |
tert-butyl N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-hydroxyphenyl)carbamate |
2639428-22-9 | 10g |
$3746.0 | 2023-09-09 | ||
Enamine | EN300-28229655-2.5g |
tert-butyl N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-hydroxyphenyl)carbamate |
2639428-22-9 | 95.0% | 2.5g |
$1707.0 | 2025-03-19 | |
Enamine | EN300-28229655-1.0g |
tert-butyl N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-hydroxyphenyl)carbamate |
2639428-22-9 | 95.0% | 1.0g |
$871.0 | 2025-03-19 | |
Enamine | EN300-28229655-5.0g |
tert-butyl N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-hydroxyphenyl)carbamate |
2639428-22-9 | 95.0% | 5.0g |
$2525.0 | 2025-03-19 | |
Enamine | EN300-28229655-0.25g |
tert-butyl N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-hydroxyphenyl)carbamate |
2639428-22-9 | 95.0% | 0.25g |
$801.0 | 2025-03-19 | |
Enamine | EN300-28229655-10.0g |
tert-butyl N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-hydroxyphenyl)carbamate |
2639428-22-9 | 95.0% | 10.0g |
$3746.0 | 2025-03-19 | |
Enamine | EN300-28229655-0.05g |
tert-butyl N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-hydroxyphenyl)carbamate |
2639428-22-9 | 95.0% | 0.05g |
$732.0 | 2025-03-19 |
tert-butyl N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-N-(2-hydroxyphenyl)carbamate 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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5. Back matter
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
tert-butyl N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-N-(2-hydroxyphenyl)carbamateに関する追加情報
Introduction to tert-butyl N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-N-(2-hydroxyphenyl)carbamate (CAS No. 2639428-22-9)
The compound tert-butyl N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-N-(2-hydroxyphenyl)carbamate, identified by the CAS number 2639428-22-9, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, featuring a tert-butyl group, an N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl moiety, and an N-(2-hydroxyphenyl)carbamate moiety, has garnered attention for its potential applications in medicinal chemistry and drug development.
Recent research in the domain of heterocyclic compounds has highlighted the importance of pyrazole derivatives in the design of novel therapeutic agents. The pyrazole core, present in this compound, is known for its versatility and biological activity. Specifically, the 1-ethyl-3-methyl substitution pattern on the pyrazole ring enhances its interaction with biological targets, making it a valuable scaffold for drug discovery. The presence of a hydroxyphenyl group further modulates the pharmacokinetic properties of the molecule, contributing to its solubility and bioavailability.
The carbamate functional group in this compound plays a crucial role in its chemical reactivity and biological efficacy. Carbamates are well-documented for their ability to act as intermediates in the synthesis of various pharmacologically active compounds. Additionally, the tert-butyl group provides steric hindrance, which can influence both the metabolic stability and binding affinity of the molecule to its target receptors. This combination of structural features makes tert-butyl N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-N-(2-hydroxyphenyl)carbamate a promising candidate for further investigation.
In the context of modern pharmaceutical research, there is a growing emphasis on developing small molecules that can modulate biological pathways with high specificity and low toxicity. The structural complexity of this compound suggests that it may possess unique interactions with biological targets, potentially making it effective against diseases that are resistant to conventional treatments. For instance, studies have shown that pyrazole derivatives can exhibit anti-inflammatory, anti-viral, and anti-cancer properties. The specific substitutions in this compound may enhance these effects while minimizing off-target interactions.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are employed to construct the desired molecular framework. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy allows for rigorous characterization of the compound’s structure and purity.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. Researchers are increasingly interested in identifying novel scaffolds that can be optimized through structure-based drug design or fragment-based approaches. The unique combination of functional groups in tert-butyl N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-N-(2-hydroxyphenyl)carbamate provides a rich starting point for such investigations.
Recent computational studies have begun to unravel the mechanistic aspects of how this compound interacts with biological targets. Molecular dynamics simulations and docking studies have revealed that the hydroxyphenyl group can form hydrogen bonds with polar residues in protein binding pockets, while the pyrazole ring engages in hydrophobic interactions. These insights are crucial for designing derivatives with improved binding affinity and selectivity.
The pharmaceutical industry is also exploring green chemistry approaches to improve synthetic methodologies for complex molecules like this one. Sustainable practices, such as solvent-free reactions and catalytic processes that minimize waste generation, are being integrated into synthetic routes to enhance efficiency and environmental compatibility. The development of such methodologies aligns with global efforts to promote sustainable pharmaceutical manufacturing.
As interest in targeted therapies grows, so does the need for innovative molecular tools that can selectively modulate disease-related pathways. The structural features of tert-butyl N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-N-(2-hydroxyphenyl)carbamate make it an attractive candidate for further exploration in this area. Future studies may focus on evaluating its efficacy in preclinical models and identifying potential therapeutic applications.
The potential applications of this compound extend beyond traditional therapeutic areas. Researchers are investigating its utility in agrochemicals and material science due to its unique chemical properties. For instance, derivatives of this compound may exhibit herbicidal or fungicidal activity when incorporated into crop protection agents.
In conclusion,tert-butyl N-(1-ethyl-3-methyl-1H-pyrazol-4-ylmethyl-N-(2-hydroxyphenyl)carbamate (CAS No. 2639428–22–9) stands as a testament to the ongoing advancements in pharmaceutical chemistry. Its intricate structure and diverse functional groups make it a promising candidate for drug discovery and other applications across multiple scientific disciplines. As research continues to uncover new possibilities for this molecule, it is likely to play an increasingly important role in addressing global health challenges.
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